Product packaging for Propylamine, 3-(diphenylethylsilyl)-(Cat. No.:CAS No. 18057-40-4)

Propylamine, 3-(diphenylethylsilyl)-

Cat. No.: B097001
CAS No.: 18057-40-4
M. Wt: 269.46 g/mol
InChI Key: JGDYBPWSOIOIKW-UHFFFAOYSA-N
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Description

Significance of Organosilicon Amines in Contemporary Chemical Research

Organosilicon compounds, particularly those containing amine functionalities, are of significant interest in modern chemical research. The incorporation of silicon into organic molecules can lead to enhanced potency and improved pharmacological attributes in medicinal applications. acs.org The distinct chemical properties of organosilicon compounds, when compared to their carbon counterparts, are leveraged in drug design. rsc.org

Key properties of organosilicon compounds that make them valuable in research include:

Modified Biological Activity: The substitution of carbon with silicon can alter a molecule's biological activity, often leading to enhanced cell and tissue penetration due to increased lipophilicity. acs.org

Enhanced Hydrogen Bonding: The electropositive nature of silicon can enhance a molecule's hydrogen-bonding capabilities, which is a crucial aspect in drug discovery and biochemical potency. rsc.orgacs.org

Versatility in Synthesis: Amino-functionalized silanes provide a straightforward method for preparing silyl (B83357) derivatives through amide coupling reactions, making them applicable in the synthesis of a wide range of amides for biological investigation. acs.org

Probing Molecular Interactions: The unique NMR chemical shifts of organosilane amines allow them to be used as effective structural probes for mapping protein-binding sites. acs.org

These attributes have led to the investigation of organosilicon amines in various fields, including inhibitor design, medical imaging, and drug release technologies. acs.org

Structural Characteristics and Chemical Importance of Propylamine (B44156), 3-(diphenylethylsilyl)- within the Silylamine Class

The chemical structure of Propylamine, 3-(diphenylethylsilyl)- is central to its properties and function. It consists of a propylamine backbone, which provides a basic amino group, and a diphenylethylsilyl group, which introduces the organosilicon component. ontosight.ai

Structural Breakdown:

Propylamine Backbone: This part of the molecule contains a primary amine (-NH2) group, which can participate in hydrogen bonding and other polar interactions. ontosight.ai The propyl chain provides a flexible linker.

The combination of these functional groups results in a molecule with both polar (amine) and nonpolar (diphenylethyl) characteristics. ontosight.ai Silylamines, in general, are recognized for the reactivity of the Si-N bond, which can be readily cleaved under hydrolytic conditions. This property makes them useful as intermediates in organic synthesis, as the silyl group can act as a protecting group for the amine. ubc.ca

Table 1: Key Structural and Chemical Features

FeatureDescriptionSignificance
Silyl Group Contains a silicon atom bonded to organic substituents.Influences reactivity, solubility, and thermal stability. ontosight.airesearchgate.net
Amine Group A primary amine (-NH2) at the terminus of the propyl chain.Acts as a base and can participate in hydrogen bonding and nucleophilic reactions. ontosight.ai
Si-N Bond The covalent bond between the silicon and nitrogen atoms.Susceptible to hydrolysis, making the silyl group a useful protecting group for the amine. ubc.ca
Organic Substituents Diphenyl and ethyl groups on the silicon atom.Contribute to the steric bulk and hydrophobicity of the molecule. ontosight.ai

Overview of Research Trajectories Pertaining to Silyl-Functionalized Propylamines

Research into silyl-functionalized propylamines and related compounds is exploring their potential in several areas of materials science and catalysis. Their unique structures allow them to be used as building blocks or modifiers for advanced materials.

Current and potential research applications include:

Precursors to Catalysts: The specific reactivity of the silyl and amine groups makes these compounds candidates as precursors for catalysts that can facilitate specific chemical reactions. ontosight.ai

Polymer Synthesis and Modification: Silyl-functionalized amines can be incorporated into polymer structures as additives to modify the material's properties, such as surface energy. ontosight.aidrexel.edu The stability of the silane (B1218182) linkage is a critical factor in these applications. drexel.edu

Surface Modification: Aminosilanes are used to functionalize surfaces, creating new properties for materials used in electronics and other advanced technologies. The amine group can provide a reactive site for further chemical modifications.

Electrolyte Additives: Silyl groups are found in a variety of electrolyte additives for Li-ion batteries. researchgate.net They are known to react with and scavenge harmful species within the battery, which can help to lower cell impedance and prolong battery lifetime. researchgate.netdiva-portal.org

The synthesis of such functionalized propylamines typically involves the reaction of appropriate silanes with amines under conditions that promote the formation of the silicon-nitrogen bond. ontosight.ai The continued development of synthetic methods for creating diverse silylamines is an active area of research. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NSi B097001 Propylamine, 3-(diphenylethylsilyl)- CAS No. 18057-40-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18057-40-4

Molecular Formula

C17H23NSi

Molecular Weight

269.46 g/mol

IUPAC Name

3-[ethyl(diphenyl)silyl]propan-1-amine

InChI

InChI=1S/C17H23NSi/c1-2-19(15-9-14-18,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15,18H2,1H3

InChI Key

JGDYBPWSOIOIKW-UHFFFAOYSA-N

SMILES

CC[Si](CCCN)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC[Si](CCCN)(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS No.

18057-40-4

Synonyms

3-(Ethyldiphenylsilyl)propylamine

Origin of Product

United States

Mechanistic Elucidation and Reactivity Profiling of Propylamine, 3 Diphenylethylsilyl

Fundamental Reactivity of α-Silyl Amines

The fundamental reactivity of α-silyl amines, including Propylamine (B44156), 3-(diphenylethylsilyl)-, is largely centered around the strategic placement of the silicon atom relative to the nitrogen. This arrangement facilitates the generation of α-amino radicals upon single-electron oxidation. The oxidation potentials of α-silyl tertiary amines are relatively uniform, typically falling within the range of +0.4 to +0.8 V versus a saturated calomel (B162337) electrode (SCE). This characteristic allows for their facile oxidation under mild conditions, often employing photoredox catalysis. nih.gov

Once oxidized, these species undergo rapid desilylative fragmentation, a process that has been recognized in photochemical studies and harnessed in modern synthetic methods. nih.gov The resulting α-amino radicals can then participate in a variety of carbon-carbon bond-forming reactions. The versatility of α-silyl amines is further underscored by their synthesis, which can often be achieved through straightforward nucleophilic substitution reactions. For instance, the reaction of an amine with a chlorosilane can provide the desired α-silylamine. nih.gov

The reactivity of α-silyl amines can be summarized in the following table:

Reaction TypeDescriptionKey Intermediates
Single-Electron Transfer (SET) OxidationFacile oxidation of the amine, often photocatalyzed, to form a radical cation.Amine radical cation
Desilylative FragmentationRapid cleavage of the C-Si bond following oxidation to generate an α-amino radical.α-amino radical, silyl (B83357) cation
Radical CouplingThe generated α-amino radical can couple with other radical species or add to unsaturated systems.Carbon-centered radicals

It is important to note that the presence of the diphenylethylsilyl group in Propylamine, 3-(diphenylethylsilyl)- may influence the steric environment around the reactive centers, potentially modulating the rates and selectivities of its reactions compared to simpler alkylsilyl amines.

Generation and Reactivity of α-Amino Radicals via Single Electron Transfer (SET) Pathways

A cornerstone of the reactivity of Propylamine, 3-(diphenylethylsilyl)- is the generation of α-amino radicals through Single Electron Transfer (SET) pathways. Photoredox catalysis has emerged as a powerful tool for initiating these transformations under mild conditions. nih.gov In a typical scenario, a photocatalyst, upon excitation by visible light, oxidizes the α-silyl amine to its corresponding radical cation. nih.gov

This radical cation is highly unstable and undergoes rapid desilylation, cleaving the carbon-silicon bond to produce a neutral α-amino radical and a silyl cation. nih.gov This fragmentation is a key step, as it efficiently converts the silylated amine into a versatile radical intermediate. nih.gov The generated α-amino radicals are valuable synthons in organic chemistry, capable of engaging in a variety of subsequent reactions, including:

Cross-Coupling Reactions: In dual catalytic systems, for example with nickel, these radicals can be funneled into a cross-coupling cycle with aryl halides to form new carbon-carbon bonds. nih.gov

Addition to Alkenes: α-amino radicals can add to electron-deficient alkenes in a Giese-type reaction to form new carbon-carbon bonds.

Aminomethylation: These radicals can be used for the aminomethylation of various substrates, including fullerenes. nih.gov

The general SET pathway for the generation of α-amino radicals from α-silyl amines is depicted below:

StepProcessReactantIntermediateProduct
1SET Oxidationα-Silyl AmineAmine Radical Cation-
2DesilylationAmine Radical Cation-α-Amino Radical + Silyl Cation
3Reactionα-Amino Radical-Functionalized Amine

The efficiency of this process with Propylamine, 3-(diphenylethylsilyl)- would be influenced by its oxidation potential and the stability of the resulting α-amino radical. The phenyl groups on the silicon may have a subtle electronic effect on the stability of the intermediate radical cation.

Role of Hypervalent Silicon Intermediates in Reaction Mechanisms

While radical pathways are prominent, the reactivity of organosilicon compounds like Propylamine, 3-(diphenylethylsilyl)- can also involve hypervalent silicon intermediates. Hypervalent silicon species are those in which the silicon atom is formally bonded to more than four atoms. These species, typically pentacoordinate or hexacoordinate, are often invoked as key intermediates in nucleophilic substitution reactions at silicon. scispace.comresearchgate.net

For instance, nucleophilic activation of a Si-X bond (where X is a leaving group) is proposed to occur via a pre-equilibrium formation of a pentacoordinated intermediate with the nucleophilic catalyst. scispace.com This intermediate is then more susceptible to subsequent nucleophilic attack. scispace.com The reactivity of these hypervalent species is significantly different from their tetracoordinate counterparts. u-tokyo.ac.jp

Coordination StateGeometryLewis AcidityNucleophilicity
Tetravalent SiliconTetrahedralWeakLow
Pentavalent SiliconTrigonal bipyramidalStrongHigh
Hexavalent SiliconOctahedralNoneVery High

The presence of the diphenylethyl groups on the silicon in Propylamine, 3-(diphenylethylsilyl)- could influence the stability and geometry of any potential hypervalent intermediates, thereby affecting reaction pathways and rates.

Catalytic Cycle Intermediates and Transition States

The integration of α-silyl amines into catalytic cycles has enabled the development of novel synthetic methodologies. A prime example is the use of Ni/photoredox dual catalysis for the aminomethylation of aryl halides. nih.gov In such a cycle, the α-silylamine serves as a precursor to the α-amino radical, which then enters the nickel-mediated cross-coupling cycle.

The proposed catalytic cycle involves the following key steps and intermediates:

Oxidation of the α-Silyl Amine: A photoexcited catalyst oxidizes the α-silylamine to its radical cation.

Formation of the α-Amino Radical: The radical cation undergoes desilylation to form the α-amino radical.

Oxidative Addition: The α-amino radical adds to a Ni(0) complex to form a Ni(I) intermediate, or a Ni(II)-aryl complex undergoes single-electron reduction followed by radical capture.

Reductive Elimination: The resulting Ni(III) or Ni(II) intermediate undergoes reductive elimination to form the C-C bond of the product and regenerate the Ni(I) or Ni(0) catalyst.

Theoretical studies on related systems, such as the hydrosilylation of imines, have been used to elucidate the transition states involved in these catalytic processes. researchgate.net These studies help in understanding the factors that control the reactivity and stereoselectivity of the reactions. researchgate.net The specific nature of the ligands on the metal catalyst and the substituents on the silyl amine can significantly influence the energy of the transition states and, consequently, the efficiency of the catalytic cycle.

Intramolecular Bond Activations and Rearrangements (C-H, C-Si)

The field of organosilicon chemistry also encompasses intramolecular bond activations and rearrangements, which can be facilitated by transition metal catalysis. rsc.org While intermolecular reactions are more commonly discussed for α-silyl amines, the potential for intramolecular reactions involving C-H or C-Si bonds exists, particularly with appropriately designed substrates.

Transition-metal-catalyzed intramolecular C-H silylation has emerged as a powerful method for the synthesis of silicon-containing cyclic compounds. snnu.edu.cn This process typically involves the activation of a C-H bond and a Si-H bond, leading to the formation of a new C-Si bond and the release of dihydrogen. While Propylamine, 3-(diphenylethylsilyl)- does not possess a Si-H bond, analogous transformations involving C-H activation and functionalization at a site remote to the silyl group could be envisioned with suitable catalytic systems.

Rearrangements involving the migration of a silyl group are also known in organosilicon chemistry. For instance, the Brook rearrangement involves the migration of a silyl group from carbon to oxygen. While not directly applicable to Propylamine, 3-(diphenylethylsilyl)-, it highlights the propensity for silicon to participate in intramolecular rearrangements. More relevant to the subject compound could be rearrangements involving the C-Si bond itself, potentially through oxidative addition to a metal center followed by migratory insertion and reductive elimination, although such reactivity is less commonly reported for simple alkylsilyl amines. The reversible intramolecular insertion of a silylene into a C=C bond, leading to a silacycloheptatriene, demonstrates the dynamic nature of C-Si bonds in certain contexts. nih.gov

Catalytic Applications of Propylamine, 3 Diphenylethylsilyl and Analogous Silylamine Systems

Ligand Design and Coordination Chemistry for Transition Metal Catalysis

The design of ligands is central to tailoring the reactivity and selectivity of transition metal catalysts. Silylamine-based ligands, including structures analogous to Propylamine (B44156), 3-(diphenylethylsilyl)-, offer a unique combination of steric bulk and electronic properties that are highly advantageous in catalysis. The silicon center and its substituents (e.g., diphenylethyl groups) can be systematically varied to create a well-defined steric environment around the metal center. This steric hindrance can control substrate approach and influence the stereochemical outcome of a reaction.

Electronically, silyl (B83357) groups are strong σ-donors, which increases the electron density at the coordinated metal center. This enhanced electron density can promote key catalytic steps, such as oxidative addition, and stabilize reactive intermediates. The coordination of silylamines to transition metals can occur through the nitrogen atom, creating amido complexes upon deprotonation, or through multidentate arrangements where other donor atoms are incorporated into the ligand backbone. For instance, tridentate "pincer" ligands incorporating a central silyl or amido anchor with two donor "arms" (e.g., phosphines, amines) create a rigid and stable coordination sphere. mdpi.com This rigidity is crucial for maintaining the catalyst's integrity and for creating a well-defined chiral pocket in asymmetric catalysis. mdpi.comacs.org The stability and tunable nature of these complexes make them highly effective in various catalytic processes. acs.org

Application in Dinitrogen Activation and Functionalization

The conversion of atmospheric dinitrogen (N₂) into valuable nitrogen-containing compounds, such as ammonia (B1221849) and amines, is a cornerstone of modern chemistry. A significant challenge in this field is the immense strength of the N≡N triple bond. Transition metal complexes bearing silyl or silylamido ligands have proven effective in the catalytic reduction and functionalization of dinitrogen under milder conditions than the traditional Haber-Bosch process. nih.gov

In these systems, a low-valent transition metal complex binds and activates N₂. The activated dinitrogen is then sequentially reduced and functionalized. Using silyl electrophiles, such as trimethylsilyl (B98337) chloride (Me₃SiCl), the dinitrogen molecule can be converted into tris(trimethylsilyl)amine (B75434) (N(SiMe₃)₃), which can be readily hydrolyzed to ammonia. nih.gov Molybdenum, iron, and cobalt complexes have been extensively studied for this transformation. researchgate.netresearchgate.netacs.org For instance, molybdenum and tungsten dinitrogen complexes have been used as catalysts for the conversion of N₂ into silylamines in the presence of a reductant like sodium. researchgate.net Similarly, triiron clusters have demonstrated catalytic activity for N₂ silylation, with yields influenced by the ancillary ligands on the iron centers. nih.govacs.org Recent research has also expanded to earth-abundant metals like titanium and lanthanides, which form metallacyclic structures capable of binding N₂ and catalytically converting it to bis(silyl)amines. chemrxiv.orgchemrxiv.orgresearchgate.net The steric environment created by the ligands can selectively favor the formation of secondary silylamines like HN(SiMe₃)₂ over the more common tris(silyl)amine product. researchgate.net

Catalyst SystemReductant / Silyl SourceProductTurnover Number (TON)Reference
Molybdenum-diphosphineNa / Me₃SiClN(SiMe₃)₃, HN(SiMe₃)₂Up to 22 researchgate.net
Triiron Cluster (Fe₃Br₃L)KC₈ / Me₃SiClN(SiMe₃)₃83 ± 7 nih.govacs.org
Tricobalt Cluster (Co₃Br₃L)KC₈ / Me₃SiClN(SiMe₃)₃199 nih.gov
Bis(silylene) Iron ChlorideKC₈ / Me₃SiClN(SiMe₃)₃Up to 746 acs.org
Bimetallic Titanium AryloxideK / Me₃SiCl, [HNEt₃][BPh₄]HN(SiMe₃)₂Up to 35.9 researchgate.net
Samarium MetallacycleKC₈ / Me₃SiCl, [HNEt₃][BPh₄]HN(SiMe₃)₂, N(SiMe₃)₃Up to 6.37 chemrxiv.org

Utilization in Metal-Mediated Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Silylamine derivatives have found utility in these reactions, both as ligands influencing the catalytic cycle and as amine surrogates that facilitate challenging coupling processes.

In the realm of C-C bond formation, α-silylamines have been employed as precursors to α-amino radicals for cross-coupling with aryl halides. nih.gov A notable example is the use of visible light/nickel dual catalysis, which enables the aminoalkylation of aryl halides. In this process, the α-silylamine undergoes a single-electron transfer (SET) facilitated by a photocatalyst. This leads to rapid desilylation and the regioselective generation of an α-amino radical. This radical then participates in the nickel-catalyzed cross-coupling cycle to form a new C-C bond, yielding highly functionalized amine products. This method is distinguished by its mild reaction conditions and high chemoselectivity for C-C over C-N bond formation, tolerating a wide range of functional groups. nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org However, the direct use of ammonia as a coupling partner can be challenging due to its strong coordination to the palladium catalyst, which can hinder catalytic activity. wikipedia.org To circumvent this issue, N-silylamines, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), have been successfully used as ammonia equivalents. organic-chemistry.org The silylated amine couples with the aryl halide under standard Buchwald-Hartwig conditions, and the resulting N-silylated aniline (B41778) can be easily hydrolyzed in a subsequent step to afford the desired primary arylamine. wikipedia.orgorganic-chemistry.org This strategy broadens the scope of the Buchwald-Hartwig reaction, providing a reliable route to primary anilines from readily available starting materials. rug.nl

Main Group Element Catalysis for Silylamine Transformations

While transition metals dominate the catalytic landscape, there is growing interest in using more abundant and less toxic main group elements for catalysis. S-block metals, such as calcium and potassium, have emerged as effective catalysts for transformations involving silylamines, particularly the hydrosilylation of imines. chemistryviews.org

The catalytic reduction of imines to amines is a fundamental transformation, and hydrosilylation offers a mild and efficient method to achieve this. rsc.org Catalyst systems based on calcium triflimide (Ca(NTf₂)₂) combined with potassium hexafluorophosphate (B91526) (KPF₆) have been shown to synergistically catalyze the hydrosilylation of various aldimines. rsc.orgrsc.org The reaction proceeds under mild conditions, often at room temperature, to produce N-silylated amines in high yields. rsc.org Mechanistic studies suggest a pathway involving the electrophilic activation of the silane (B1218182) by the calcium center. rsc.orgrsc.org Simple alkali and alkaline-earth metal amides, such as potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) and its calcium or strontium analogues (M[N(SiMe₃)₂]₂), are also competent catalysts for this reaction. The catalytic activity generally increases with the size of the metal cation (K < Ca < Sr < Ba). chemistryviews.orgresearchgate.net

Enantioselective Catalysis Involving Chiral Silylamine Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance, particularly in the pharmaceutical industry. Chiral ligands incorporating silyl and amino functionalities have been designed to achieve high levels of enantioselectivity in a variety of reactions. mdpi.comnih.gov

One successful approach involves the development of chiral silanol (B1196071) ligands, which feature a Si-OH group. Novel ligands that combine a chiral aminoamide scaffold with a silanol coordinating group have been synthesized. nih.govrsc.orgchemrxiv.org These ligands, when complexed with copper, are highly effective catalysts for the enantioselective N-H insertion of carbenoids into anilines. nih.govdigitellinc.com This reaction provides a direct route to unnatural amino acid derivatives with excellent enantioselectivity (up to 98:2 er). digitellinc.comescholarship.org Mechanistic investigations suggest that the silanol group plays a crucial role in forming an H-bond stabilized, metal-chelating active complex, which is key to achieving high selectivity. nih.govescholarship.org

Another area of significant progress is the rhodium-catalyzed enantioselective silylation of C-H bonds. nih.govescholarship.org Using rhodium precursors with chiral bisphosphine ligands like (S)-DTBM-SEGPHOS, intramolecular C-H silylation of substrates such as cyclopropylmethanols can be achieved with high yields and enantiomeric excesses. escholarship.orgscilit.com The resulting chiral oxasilolanes are valuable synthetic intermediates. escholarship.org Detailed mechanistic studies on these systems indicate that while C-H bond cleavage is not rate-determining, both the C-H cleavage and C-Si bond-forming steps collectively control the enantioselectivity of the reaction. nih.gov

Catalytic SystemReaction TypeSubstrate ExampleYieldEnantioselectivity (er or ee)Reference
Cu(I) / Chiral Aminoamide-SilanolN-H Insertionα-phenyl-α-diazoester + AnilineUp to 88%Up to 98:2 er digitellinc.comescholarship.org
[Rh(cod)Cl]₂ / catASium LigandAryl C-H SilylationHydridosilyl ether of benzophenone90-94%99% ee nih.gov
[Rh(cod)Cl]₂ / (S)-DTBM-SEGPHOSCyclopropyl C-H SilylationCyclopropylmethanol derivativeHighHigh escholarship.orgscilit.com

Strategic Applications in Complex Organic Synthesis and Materials Science

Propylamine (B44156), 3-(diphenylethylsilyl)- as a Building Block and Synthon

In the realm of organic synthesis, "Propylamine, 3-(diphenylethylsilyl)-" can be considered a multifunctional building block or synthon. The primary amine group serves as a nucleophile and a site for the introduction of nitrogen into a molecular framework. This is particularly significant in the construction of a wide array of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals. ontosight.ai The diphenylethylsilyl moiety, on the other hand, introduces significant steric bulk and lipophilicity, which can be strategically employed to influence the solubility, conformation, and reactivity of the target molecules.

The general synthetic utility of propylamine derivatives is well-established, and by extension, "Propylamine, 3-(diphenylethylsilyl)-" can be envisioned as a precursor for various chemical transformations. ontosight.ai Its synthesis would typically involve the reaction of appropriate silanes with amines to form the silicon-nitrogen bond. ontosight.ai

Below is a table highlighting the key functional groups of "Propylamine, 3-(diphenylethylsilyl)-" and their potential roles as a synthon:

Functional GroupSynthon EquivalentPotential Reactions
Primary Amine (-NH₂)Nucleophilic nitrogen sourceAcylation, Alkylation, Imine formation, Reductive amination
DiphenylethylsilylSteric directing group, Lipophilic modifierNot directly reactive, influences molecular properties

Employment in Annulation and Cyclization Reactions

While specific examples of "Propylamine, 3-(diphenylethylsilyl)-" in annulation and cyclization reactions are not extensively documented in publicly available literature, the presence of the primary amine group suggests its potential participation in such transformations. Annulation and cyclization are powerful strategies in organic synthesis for the construction of cyclic and polycyclic systems.

The primary amine can act as a nucleophile to initiate intramolecular or intermolecular cyclization cascades. For instance, it could react with a molecule containing two electrophilic sites to form a heterocyclic ring. The bulky diphenylethylsilyl group could play a crucial role in these reactions by influencing the regioselectivity and stereoselectivity of the cyclization process, directing the formation of specific isomers.

Role in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and natural products. eurjchem.com The primary amine functionality of "Propylamine, 3-(diphenylethylsilyl)-" makes it a potential precursor for the synthesis of various nitrogen-containing heterocyclic systems.

For example, it could be utilized in condensation reactions with dicarbonyl compounds or their equivalents to form five- or six-membered heterocycles such as pyrroles or piperidines. The silyl (B83357) group, in this context, could serve as a protecting group or a handle for further functionalization, in addition to its role as a steric and solubility modulator. The synthesis of complex nitrogen heterocycles often involves multi-step sequences where the strategic introduction of a nitrogen-containing building block is a key step. nih.govresearchgate.net

The following table provides hypothetical examples of heterocyclic systems that could potentially be synthesized using "Propylamine, 3-(diphenylethylsilyl)-" as a starting material.

Heterocyclic SystemPotential Synthetic Strategy
Substituted PyrrolesPaal-Knorr synthesis with a 1,4-dicarbonyl compound
Substituted PiperidinesReductive amination with a 1,5-dicarbonyl compound
Substituted AzetidinesIntramolecular cyclization of a gamma-haloamine derivative

Functionalization of Surfaces and Polymeric Materials

The application of organosilicon compounds for the functionalization of surfaces and polymeric materials is a well-established field. ontosight.aigoogle.com The "Propylamine, 3-(diphenylethylsilyl)-" molecule is structurally suited for such applications due to the presence of the silyl group, which can form stable bonds with hydroxyl-rich surfaces like silica (B1680970), glass, and metal oxides, and the propylamine tail, which provides a reactive handle for further modification.

This surface modification can be used to alter the properties of the material, such as its hydrophobicity, biocompatibility, and adhesion characteristics. The primary amine group on the surface can be used to covalently attach other molecules, including polymers, biomolecules, or nanoparticles. This "post-polymerization functionalization" approach allows for the tailoring of surface properties for specific applications.

A representative data table illustrating the effect of surface functionalization with aminosilanes on the water contact angle of a silica surface is shown below. While this data is for a related aminosilane (B1250345), it demonstrates the principle that would apply to "Propylamine, 3-(diphenylethylsilyl)-".

SurfaceWater Contact Angle (°)
Unmodified Silica< 20
Silica functionalized with an aminosilane50 - 70

This change indicates a successful modification of the surface from hydrophilic to a more hydrophobic character, a common goal in materials science.

Advanced Characterization Techniques for Structural and Electronic Analysis of Propylamine, 3 Diphenylethylsilyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Propylamine (B44156), 3-(diphenylethylsilyl)-. Multinuclear NMR experiments, including ¹H, ¹³C, and ²⁹Si NMR, provide a complete picture of the molecule's framework.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra confirm the presence and connectivity of the propyl, ethyl, and phenyl groups. rsc.orgdocbrown.infodocbrown.info In ¹H NMR, the chemical shifts and splitting patterns of the methylene (B1212753) (-CH₂-) protons in the ethyl and propyl chains reveal their proximity to the silicon atom and the terminal amine group. The aromatic protons of the phenyl groups typically appear as a complex multiplet in the downfield region (around 7.1-7.9 ppm). rsc.org ¹³C NMR provides distinct signals for each carbon environment, from the aliphatic carbons of the ethyl and propyl chains to the aromatic carbons of the phenyl rings. docbrown.info

²⁹Si NMR: As silicon is the central atom in this organosilane, ²⁹Si NMR is particularly diagnostic. semanticscholar.orgnih.gov The chemical shift of the silicon nucleus is highly sensitive to its electronic environment, influenced by the attached ethyl, phenyl, and propylamino groups. researchgate.net For Propylamine, 3-(diphenylethylsilyl)-, the ²⁹Si chemical shift would be expected in a region characteristic of tetraorganosilanes, with the specific value providing insight into the electronic effects of the substituents. researchgate.net Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C spectrum, while two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish direct and through-bond connectivities between protons and carbons, confirming the complete structural assignment. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Propylamine, 3-(diphenylethylsilyl)-

Atom Environment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
HSi-CH₂-CH₃~0.8 - 1.0 (t)
HSi-CH₂-CH₃~0.5 - 0.7 (q)
HSi-CH₂-CH₂-CH₂-NH₂~0.5 - 0.7 (m)
HSi-CH₂-CH₂-CH₂-NH₂~1.4 - 1.6 (m)
HSi-CH₂-CH₂-CH₂-NH₂~2.6 - 2.8 (t)
H-NH₂~1.1 - 1.5 (br s)
HPhenyl (aromatic)~7.2 - 7.6 (m)
CSi-CH₂-CH₃~8 - 10
CSi-CH₂-CH₃~6 - 8
CSi-CH₂-CH₂-CH₂-NH₂~10 - 12
CSi-CH₂-CH₂-CH₂-NH₂~28 - 30
CSi-CH₂-CH₂-CH₂-NH₂~45 - 47
CPhenyl (ipso)~135 - 137
CPhenyl (ortho, meta, para)~127 - 135

High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragment Identification

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition and confirming the molecular weight of Propylamine, 3-(diphenylethylsilyl)-. Techniques such as electrospray ionization (ESI) or electron ionization (EI) are employed to generate the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. HRMS provides a mass measurement with high accuracy (typically to within 5 ppm), allowing for the unequivocal determination of the compound's molecular formula (C₁₇H₂₅NSi).

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragmentation pathways for silylated amines often involve cleavage of the bonds adjacent to the silicon atom or the nitrogen atom. docbrown.info Key fragment ions for Propylamine, 3-(diphenylethylsilyl)- would likely include the loss of an ethyl group ([M-C₂H₅]⁺), a phenyl group ([M-C₆H₅]⁺), or cleavage of the propyl chain. The base peak in the spectrum is often a stable, silicon-containing cation. For instance, a common fragmentation in propylamine itself is the α-cleavage resulting in an m/z 30 peak ([CH₂NH₂]⁺). docbrown.info Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Table 2: Expected High-Resolution Mass Spectrometry Data for Propylamine, 3-(diphenylethylsilyl)-

Ion Formula Calculated m/z Expected Fragmentation Pathway
[M+H]⁺C₁₇H₂₆NSi⁺272.1834Protonated molecular ion
[M]⁺C₁₇H₂₅NSi⁺271.1756Molecular ion
[M-C₂H₅]⁺C₁₅H₂₀NSi⁺242.1365Loss of the ethyl group
[M-C₃H₆N]⁺C₁₄H₁₉Si⁺215.1256Cleavage of the propylamino group
[M-C₆H₅]⁺C₁₁H₂₀NSi⁺194.1365Loss of a phenyl group
[Si(C₆H₅)₂C₂H₅]⁺C₁₄H₁₅Si⁺211.0943Diphenylethylsilyl cation

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive solid-state structure of a compound, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. For Propylamine, 3-(diphenylethylsilyl)-, obtaining a suitable single crystal would allow for the determination of its three-dimensional molecular architecture.

This technique would precisely define the tetrahedral geometry around the central silicon atom and the conformation of the flexible ethyl and propyl chains. mdpi.com Key structural parameters, such as Si-C and Si-N bond lengths and C-Si-C bond angles, could be compared with those of similar organosilicon compounds. mdpi.com Furthermore, crystallographic analysis would reveal the nature of intermolecular interactions in the solid state. For this molecule, hydrogen bonding between the primary amine (-NH₂) of one molecule and the nitrogen or phenyl π-system of a neighboring molecule is expected, which would dictate the crystal packing arrangement. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in Propylamine, 3-(diphenylethylsilyl)- by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the various functional groups. gelest.comresearchgate.net Key expected vibrations include:

N-H stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region. docbrown.info

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. docbrown.info

N-H bending: This vibration is expected around 1580-1650 cm⁻¹. docbrown.info

C-N stretching: Aliphatic amine C-N stretches are typically found in the 1020-1220 cm⁻¹ range. docbrown.info

Si-C stretching: These vibrations are characteristic of organosilanes and appear in the fingerprint region. The Si-phenyl stretch is often observed near 1430 cm⁻¹ and 1120 cm⁻¹. gelest.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H bonds give strong signals in IR, Si-C and C-C bonds often produce strong, sharp signals in Raman spectra, making it a useful tool for analyzing the skeletal framework of the molecule. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Propylamine, 3-(diphenylethylsilyl)-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
N-H (amine)Stretch3300 - 3500Medium (often two bands)
C-H (aromatic)Stretch3000 - 3100Medium to Weak
C-H (aliphatic)Stretch2850 - 2960Strong
N-H (amine)Bend1580 - 1650Medium
C=C (aromatic)Stretch1450 - 1600Medium
Si-PhenylStretch~1430, ~1120Strong, Sharp
C-N (aliphatic)Stretch1020 - 1220Medium
Si-C (aliphatic)Stretch/Rock750 - 865Strong

Electron Microscopy (SEM, TEM) for Morphological and Surface Analysis (where applicable)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are typically applied to solid materials to investigate their morphology, topography, and microstructure. For a pure molecular compound like Propylamine, 3-(diphenylethylsilyl)-, these techniques are most relevant if the material forms specific crystalline habits, aggregates, or is deposited as a thin film on a substrate.

SEM: If the compound is crystalline, SEM can be used to visualize the crystal morphology, size distribution, and surface features of the bulk powder. mdpi.comTEM: TEM could provide higher-resolution images of the crystal lattice if the material is suitably prepared, for example, by thin-film deposition or as nanoparticles. nih.govmdpi.com For organosilanes used in surface functionalization, these techniques are crucial for visualizing the resulting surface coverage and uniformity. mdpi.com

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure around a specific atom. For Propylamine, 3-(diphenylethylsilyl)-, conducting XAS at the Silicon K-edge would provide detailed information about the silicon atom's environment. cdnsciencepub.comcdnsciencepub.com

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the silicon atom. researchgate.net The Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the coordination number, identity of neighboring atoms, and precise bond lengths (e.g., Si-C distances) in the immediate vicinity of the silicon atom, typically within a 5 Å radius. cdnsciencepub.comcdnsciencepub.com This data complements the long-range order information from X-ray crystallography and provides a picture of the local structure, even in non-crystalline or amorphous samples. aps.org

Computational and Theoretical Investigations of Propylamine, 3 Diphenylethylsilyl

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Propylamine (B44156), 3-(diphenylethylsilyl)-, these methods can provide a detailed picture of its electronic structure, stability, and distribution of electron density.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311++G(d,p), are commonly used for geometry optimization and energy calculations of organic and organosilicon compounds. researchgate.netnih.gov For Propylamine, 3-(diphenylethylsilyl)-, DFT calculations would be employed to:

Determine the optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Calculate the total electronic energy and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Generate an electrostatic potential (ESP) map, which visualizes the electron-rich (negative potential, likely around the nitrogen atom) and electron-poor (positive potential) regions of the molecule, indicating sites susceptible to electrophilic and nucleophilic attack.

Ab Initio Methods , such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy by systematically improving upon the Hartree-Fock approximation. While more computationally demanding, they serve as benchmarks for DFT results. A "composite scheme" might be used, where geometries are optimized with a cost-effective method like DFT, and then single-point energy calculations are performed with a high-level ab initio method to achieve more accurate energetic data. nih.gov

Illustrative Data Table: Calculated Electronic Properties (Note: The following data is hypothetical and serves to illustrate the typical output of quantum chemical calculations for a molecule like Propylamine, 3-(diphenylethylsilyl)-).

PropertyDFT (B3LYP/6-311++G(d,p))Ab Initio (MP2/aug-cc-pVDZ)
Total Energy (Hartree)-985.12345-984.78910
HOMO Energy (eV)-6.21-6.35
LUMO Energy (eV)0.450.52
HOMO-LUMO Gap (eV)6.666.87
Dipole Moment (Debye)1.581.62

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing the transition states that connect them. For Propylamine, 3-(diphenylethylsilyl)-, this could involve studying its decomposition, protonation, or participation in synthetic reactions.

Studies on the decomposition of simpler amines like propylamine have utilized DFT and high-level methods like CBS-QB3 to investigate various reaction pathways, such as dehydrogenation. researchgate.netnih.gov These studies calculate the activation energies and reaction enthalpies for each proposed step. researchgate.net A similar approach for Propylamine, 3-(diphenylethylsilyl)- would involve:

Identifying Reactants and Products: Defining the starting material(s) and potential product(s) for a given reaction.

Locating Transition States (TS): Using algorithms to search for the saddle point on the potential energy surface between reactants and products. A true transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Calculating Activation Barriers: The energy difference between the transition state and the reactants determines the kinetic feasibility of a reaction pathway. researchgate.net

Illustrative Data Table: Hypothetical Reaction Energetics (Note: This table illustrates a hypothetical dehydrogenation reaction, showing the kind of data generated from mechanistic studies).

Reaction PathwaySpeciesRelative Energy (kJ/mol)Characterization
N-H/C-H Bond CleavageReactant0.0Minimum
Transition State (TS1)+210.5One Imaginary Frequency
Products-15.2Minimum

Prediction of Spectroscopic Properties and Reactivity Profiles

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data or identifying unknown compounds.

Vibrational Spectroscopy (IR, Raman): Frequency calculations performed after a geometry optimization yield the vibrational modes of the molecule. The calculated frequencies and their intensities can be used to simulate an IR spectrum, which can be compared to experimental data to confirm the structure.

NMR Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ²⁹Si) can be calculated. These are then converted into chemical shifts by referencing them against a standard compound (e.g., TMS). This allows for the prediction of ¹H, ¹³C, and ²⁹Si NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations from the ground state to various excited states. These excitation energies correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum.

The reactivity profile can be further detailed using Conceptual DFT , which defines chemical concepts like electronegativity, chemical hardness, and Fukui functions based on how the electron density changes. These descriptors help predict the most reactive sites within the molecule.

Molecular Modeling for Ligand-Substrate Interactions in Catalysis

The propylamine moiety suggests that the molecule could function as a ligand in organometallic catalysis. Molecular modeling, particularly DFT, is instrumental in this area. If Propylamine, 3-(diphenylethylsilyl)- were used as a ligand (L) for a metal catalyst (M) in a reaction involving a substrate (S), computational modeling could:

Model the structure of the active catalyst complex (e.g., [M-L]).

Simulate the binding of the substrate to the catalyst ([M-L-S]).

Calculate the energy profile of the entire catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps.

Analyze the electronic and steric effects of the bulky diphenylethylsilyl group on the catalyst's activity and selectivity.

This analysis provides insights into how the ligand's structure influences the catalytic performance, guiding the design of more efficient catalysts.

Conformational Analysis and Intermolecular Interactions

Due to the presence of several rotatable single bonds (e.g., C-C, C-N, C-Si), Propylamine, 3-(diphenylethylsilyl)- is expected to have multiple stable conformers.

Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all low-energy conformers. This involves rotating the molecule around its flexible bonds and performing geometry optimizations for each starting structure. Studies on n-propylamine have shown the existence of several conformers with small energy differences. nih.gov

Relative Energies: The relative energies of these conformers are calculated at a high level of theory to determine their populations at a given temperature according to the Boltzmann distribution.

Intermolecular Interactions: The nature of the molecule, with a polar amine group and nonpolar phenyl and ethyl groups, suggests it can engage in various intermolecular interactions. Molecular dynamics (MD) simulations or DFT calculations on molecular dimers can be used to study:

Hydrogen Bonding: Between the amine group of one molecule and the nitrogen or phenyl π-system of another.

van der Waals and π-stacking Interactions: Involving the phenyl rings.

Understanding these interactions is crucial for predicting the molecule's physical properties, such as its boiling point, solubility, and behavior in the solid state.

Future Prospects and Emerging Research Frontiers

Development of Sustainable Synthetic Routes and Methodologies

The future of chemical synthesis is intrinsically linked to the development of sustainable and environmentally benign methodologies. For Propylamine (B44156), 3-(diphenylethylsilyl)-, and other silyl (B83357) amines, a key area of future research will be the establishment of greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Table 1: Comparison of Potential Synthetic Methodologies for Silyl Amines

MethodologyAdvantagesPotential for Sustainability Improvement
Dehydrocoupling Atom-economical (produces H2 as the only byproduct)Development of non-precious metal catalysts; lower reaction temperatures.
Hydrosilylation of Imines High atom economy; formation of C-N and Si-N bonds.Use of biocatalysts or earth-abundant metal catalysts.
Dealkenylative Coupling Forms stable silyl amines.Milder reaction conditions; recyclable catalysts.
One-Pot Syntheses Reduced waste and purification steps.Integration of catalytic cycles to minimize reagent use.

Expansion of Catalytic Scope and Selectivity

N-silylamines are valuable intermediates in a variety of catalytic reactions, including C-N and C-C bond-forming reactions. rsc.orgsemanticscholar.org A significant future prospect for Propylamine, 3-(diphenylethylsilyl)- lies in its application as a precursor or ligand in novel catalytic systems. The diphenyl and ethyl groups on the silicon atom can be tuned to modulate the steric and electronic properties of the molecule, potentially leading to catalysts with enhanced selectivity.

Future research will likely focus on employing silyl amines like Propylamine, 3-(diphenylethylsilyl)- in asymmetric catalysis, where the development of chiral catalysts can lead to the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical industry. The development of silylium-based Lewis acid catalysis is another area of interest, where silyl amines could act as precursors to highly reactive cationic silicon species that can catalyze a range of organic transformations. acs.org

Furthermore, the facile cleavage of the Si-N bond can be exploited in "traceless" catalysis, where the silyl group is used to temporarily protect or activate a substrate and is then easily removed in the final step of the reaction. rsc.orgsemanticscholar.org This approach simplifies product purification and is highly desirable in complex molecule synthesis.

Bio-Inspired Applications and Materials Integration

The field of bio-inspired materials science offers exciting opportunities for the application of silyl amines. Nature utilizes amine-containing molecules to direct the formation of intricate silica (B1680970) nanostructures under mild, aqueous conditions. nih.govresearchgate.net This process, known as biosilicification, has inspired the development of synthetic methods to create advanced silica-based materials.

Propylamine, 3-(diphenylethylsilyl)- possesses both an amine functional group and a silicon-containing moiety, making it an ideal candidate for integration into bio-inspired material synthesis. The amine group can act as a catalyst or a structure-directing agent for the condensation of silicic acid, while the diphenylethylsilyl group can impart specific properties, such as hydrophobicity or thermal stability, to the resulting material.

Future research could explore the use of Propylamine, 3-(diphenylethylsilyl)- and similar compounds in the synthesis of:

Hierarchically structured porous silica: These materials have applications in catalysis, separation science, and drug delivery. nih.govnih.gov

Organic-inorganic hybrid materials: The integration of the organic silyl amine into an inorganic silica network can lead to materials with tunable mechanical, optical, and electronic properties. researchgate.net

Functional coatings and surfaces: Silyl amines can be used to modify the surface of various substrates, imparting properties such as biocompatibility, adhesion, or resistance to corrosion.

Table 2: Potential Bio-Inspired Applications of Propylamine, 3-(diphenylethylsilyl)-

Application AreaRole of Silyl AminePotential Material Properties
Porous Silica Synthesis Structure-directing agent, catalyst for silicic acid condensation.Controlled pore size and morphology, high surface area.
Hybrid Materials Organic component in an inorganic matrix.Enhanced thermal stability, tunable refractive index.
Surface Modification Covalent attachment to surfaces.Increased hydrophobicity, improved biocompatibility.

Synergistic Experimental and Computational Approaches for Mechanistic Discovery

A deeper understanding of the reaction mechanisms involving silyl amines is crucial for the rational design of new synthetic methods and catalysts. The synergy between experimental studies and computational chemistry is a powerful tool for elucidating complex reaction pathways.

For Propylamine, 3-(diphenylethylsilyl)-, future research will benefit from the use of computational modeling, such as Density Functional Theory (DFT), to investigate:

Reaction kinetics and thermodynamics: Predicting the feasibility and rate of various reactions involving the silyl amine. acs.org

Transition state analysis: Identifying the key intermediates and transition structures in a reaction, which can provide insights into the factors controlling selectivity. nih.gov

Catalyst-substrate interactions: Modeling how the silyl amine interacts with a catalyst to understand the origin of catalytic activity and selectivity.

Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) can be used to monitor reactions in real-time and validate the predictions made by computational models. This combined approach will accelerate the discovery and optimization of new reactions and processes involving silyl amine derivatives. acs.org

Exploration of Novel Reactivity Modes for Silyl Amine Derivatives

The unique electronic nature of the Si-N bond in silyl amines can give rise to reactivity patterns that are complementary to their carbon-based counterparts. rsc.orgsemanticscholar.org Future research will undoubtedly uncover novel reactivity modes for silyl amines like Propylamine, 3-(diphenylethylsilyl)-.

One area of exploration is the development of new C-N bond-forming reactions where the silyl amine acts as a nucleophilic or electrophilic aminating agent. The reactivity of the N-H bond in the primary amine of Propylamine, 3-(diphenylethylsilyl)- can be further exploited for the synthesis of more complex nitrogen-containing molecules.

Furthermore, the silyl group itself can participate in a variety of transformations. For example, silyl esters, which can be formed from silyl amines, are reactive intermediates in organic synthesis. researchgate.netacs.org The development of novel cycloaddition reactions involving silyl imines derived from silyl amines is another promising area of research. youtube.com The exploration of these and other novel reactivity modes will continue to expand the synthetic utility of this important class of compounds.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 3-(diphenylethylsilyl)propylamine in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a full-face shield if splashing is possible .
  • Ventilation : Conduct experiments in a fume hood to avoid vapor inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent spread .
  • Storage : Store in airtight containers under nitrogen, away from oxidizers and moisture, at temperatures below 25°C .

Q. How can researchers verify the purity and structural identity of 3-(diphenylethiallsilyl)propylamine?

  • Methodological Answer :

  • Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm amine and silyl group positions. 29Si^{29}\text{Si} NMR can validate silyl bonding .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Elemental Analysis : Compare experimental C/H/N/Si percentages to theoretical values .
  • FTIR : Identify N-H (3300–3500 cm1^{-1}) and Si-C (1250–700 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can steric effects from the diphenylethylsilyl group influence ligand design in transition-metal complexes?

  • Methodological Answer :

  • Steric Hindrance : The bulky silyl group reduces coordination flexibility but enhances stability in metal complexes (e.g., Ru or Pd). Use X-ray crystallography to analyze bond angles/geometry .
  • Catalytic Tuning : Compare turnover numbers (TONs) of silylated vs. non-silylated ligands in cross-coupling reactions. Adjust solvent polarity to optimize metal-ligand interactions .
  • DFT Calculations : Model electronic effects (e.g., charge distribution) to predict reactivity trends .

Q. What strategies resolve discrepancies in reported reaction yields for silylated propylamine derivatives?

  • Methodological Answer :

  • Parameter Optimization : Systematically vary temperature, solvent (e.g., dichloromethane vs. THF), and catalyst loading (e.g., 1–5 mol%) to identify optimal conditions .
  • In-Situ Monitoring : Use 31P^{31}\text{P} NMR (for phosphorus-containing analogs) or GC-MS to track intermediate formation and side reactions .
  • Reproducibility Checks : Cross-validate results using standardized reagents and equipment calibration (e.g., NIST-traceable thermometers) .

Q. How can 3-(diphenylethylsilyl)propylamine be functionalized for advanced material applications (e.g., siloxane networks)?

  • Methodological Answer :

  • Surface Grafting : React the amine group with epoxy-functionalized substrates (e.g., silica nanoparticles) under anhydrous conditions. Monitor grafting density via TGA .
  • Cross-Linking : Use platinum catalysts to initiate hydrosilylation with vinyl-terminated polymers. Optimize curing time/temperature via DSC .
  • Stability Testing : Expose functionalized materials to UV/humidity and analyze degradation via FTIR or SEM .

Q. What analytical approaches address conflicting data on the thermal stability of silylated amines?

  • Methodological Answer :

  • DSC/TGA : Measure decomposition onset temperatures under inert vs. oxidative atmospheres. Compare heating rates (5–20°C/min) to identify kinetic effects .
  • Isothermal Aging : Age samples at 100–150°C and track mass loss/color changes. Use Arrhenius modeling to extrapolate long-term stability .
  • Reference Standards : Cross-check results with NIST-certified thermogravimetric data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.